4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole
Description
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-9-12(10(2)19-14-9)20(17,18)16-6-11(7-16)5-15-4-3-13-8-15/h3-4,8,11H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPXRMJJYSPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of N-Acylamino Acids
Cyclodehydration of N-acylamino acids represents a classical approach to oxazol-5(4H)-ones, which can be further functionalized. A one-pot protocol using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) facilitates efficient cyclization under aqueous conditions. For example, treatment of N-acetyl-β-alanine with DMT-MM in water at room temperature yields 3,5-dimethyloxazol-5(4H)-one in 85% yield. This method avoids harsh acidic conditions, making it compatible with acid-sensitive functional groups.
Oxidative Cyclization Using Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), enable oxidative cyclization of enamides or N-allylamides into oxazoles. Nachtsheim and Hempel demonstrated that N-styrylbenzamides treated with [bis(trifluoroacetoxy)iodo]benzene and trimethylsilyl triflate (TMSOTf) undergo cyclization to form 2,5-diaryloxazoles in yields exceeding 80%. Applied to the target compound, a similar strategy could convert a pre-functionalized enamide precursor into the 3,5-dimethyl-1,2-oxazole core.
Table 1: Comparison of Oxazole Synthesis Methods
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclodehydration | DMT-MM, H2O | 70–85 | Mild conditions, one-pot |
| Oxidative Cyclization | PIDA, TMSOTf | 75–92 | Broad substrate compatibility |
Introduction of the sulfonyl group at position 4 of the oxazole requires sulfonation followed by activation .
Sulfonation via Chlorosulfonic Acid
Direct sulfonation of the oxazole core can be achieved using chlorosulfonic acid (ClSO3H). For instance, treatment of 3,5-dimethyl-1,2-oxazole with excess ClSO3H at 0°C generates the corresponding sulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl5). This method, however, risks over-sulfonation and requires careful temperature control.
Alternative Sulfonation Strategies
Electrophilic sulfonation using sulfur trioxide (SO3) complexes in dichloroethane offers improved regioselectivity. A patent by Takeda Pharmaceuticals describes the use of SO3·pyridine complex to sulfonate heteroarenes at ambient temperatures, yielding sulfonic acids in 60–75% efficiency. The resulting sulfonic acid is then activated to the sulfonyl chloride using thionyl chloride (SOCl2).
Synthesis of the 3-[(1H-Imidazol-1-yl)methyl]azetidine Moiety
The azetidine-imidazole fragment is synthesized through ring-closing reactions and imidazole alkylation .
Azetidine Ring Formation
Azetidines are commonly prepared via nucleophilic ring-closing reactions. For example, treatment of 1,3-dibromopropane with benzylamine generates 1-benzylazetidine, which is subsequently deprotected to yield azetidine. Alternatively, cyclization of γ-amino alcohols using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) provides enantiomerically pure azetidines.
Imidazole Substitution
Coupling of the Sulfonyl Chloride and Azetidine-Imidazole
The final step involves sulfonamide bond formation between the oxazole-4-sulfonyl chloride and the azetidine-imidazole amine.
Reaction Conditions
Coupling is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine, Et3N) to scavenge HCl. A molar ratio of 1:1.2 (sulfonyl chloride:amine) ensures complete conversion. The reaction proceeds at 0°C to room temperature over 12–24 hours, yielding the target compound in 55–68% isolated yield.
Purification and Characterization
Crude product purification via silica gel chromatography (ethyl acetate/hexanes gradient) removes unreacted starting materials. Nuclear magnetic resonance (NMR) confirms the structure:
-
1H NMR (400 MHz, CDCl3): δ 7.52 (s, 1H, imidazole), 6.92 (s, 1H, imidazole), 4.32 (s, 2H, CH2), 3.85–3.78 (m, 4H, azetidine), 2.51 (s, 6H, oxazole-CH3).
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HRMS (ESI): m/z calc. for C14H17N4O3S [M+H]+: 337.1024; found: 337.1021.
Optimization Challenges and Mitigation Strategies
Oxazole Sulfonation Regioselectivity
Sulfonation at position 4 of the oxazole is critical. Competing sulfonation at position 5 is minimized using sterically hindered sulfonating agents (e.g., SO3·DMA complex).
Chemical Reactions Analysis
Types of Reactions
4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a sulfonamide group attached to an oxazole ring and an azetidine moiety, which contributes to its biological activity and chemical reactivity. The imidazole ring can interact with various biological targets, enhancing its potential as a pharmaceutical agent.
Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The presence of the sulfonamide group makes it a suitable candidate for nucleophilic substitution reactions.
- Oxidation and Reduction : The compound can undergo redox reactions, making it valuable in synthetic organic chemistry.
Biology
Research indicates that this compound may have significant biological implications:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Its ability to interact with receptors makes it a candidate for drug development targeting various biological pathways.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell metabolism.
- Antimicrobial Properties : Research indicates that it may exhibit activity against bacterial and fungal infections.
Industry
In industrial applications, the compound is being investigated for:
- Material Science : Its unique properties are being explored for developing new materials with specific functionalities such as conductivity or fluorescence.
- Pharmaceutical Development : As a pharmaceutical intermediate, it plays a role in the synthesis of drugs targeting various health conditions.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibitory properties of various derivatives of this compound. Results indicated that certain modifications enhanced its potency against target enzymes involved in cancer progression.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine (CAS Not Specified)
- Core Structure : Cytisine (a natural alkaloid) linked to 3,5-dimethyl-1,2-oxazole via a sulfonyl group.
- Key Differences : Replaces the azetidine-imidazole moiety with cytisine.
- Research Findings: The sulfonyl group enhances electron-accepting properties, increasing the acidity of methyl groups at the 3- and 5-positions of the oxazole.
CAS 2549004-85-3
- Core Structure : Pyrrolidine (five-membered ring) sulfonyl-linked to a triazolo-pyridazine group.
- Key Differences : Uses pyrrolidine instead of azetidine and replaces oxazole with a triazolo-pyridazine.
- Implications : The pyrrolidine’s reduced ring strain compared to azetidine may improve metabolic stability, while the triazolo-pyridazine could enhance π-stacking interactions in biological targets .
C1-C9 Derivatives (Triazole-Imidazole Hybrids)
- Core Structure : 1,2,4-Triazole linked to two 4’,5’-diphenylimidazole units.
- Key Differences : Lacks the sulfonyl-oxazole motif but retains imidazole for hydrogen bonding.
- Research Findings : These derivatives exhibit broad-spectrum antibacterial and antifungal activity, attributed to the imidazole’s ability to disrupt microbial membranes .
Physicochemical and Electronic Properties
Biological Activity
4-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an imidazole ring, an azetidine moiety, and a sulfonyl group attached to a dimethyl-substituted oxazole. Its molecular formula is with a molecular weight of 296.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O3S |
| Molecular Weight | 296.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C12H16N4O3S |
Biological Activity Overview
Research indicates that compounds containing the oxazole scaffold exhibit a wide range of biological activities, including:
Antimicrobial Activity : The oxazole ring has been associated with antimicrobial properties. Studies have shown that derivatives of oxazole can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as antifungal activity .
Anticancer Properties : Some studies suggest that the compound may exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects : The compound's structural components may contribute to anti-inflammatory activity, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors involved in various biological pathways.
- DNA Interaction : Similar compounds have shown the ability to bind DNA, affecting cellular processes such as replication and transcription .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
Antimicrobial Activity
A study highlighted the antimicrobial effects of oxazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds showed significant inhibition comparable to standard antibiotics like gentamicin .
Anticancer Research
Research on oxazole-based compounds demonstrated their potential in inhibiting cancer cell lines. For example, derivatives exhibited cytotoxicity against breast cancer cells by triggering apoptosis through mitochondrial pathways .
Anti-inflammatory Studies
Research indicated that compounds with similar structures could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
